Cas no 1017161-36-2 (3-(2-aminoethyl)-5,8-dimethoxy-1,2-dihydroquinolin-2-one)

3-(2-Aminoethyl)-5,8-dimethoxy-1,2-dihydroquinolin-2-one is a functionalized quinolinone derivative with potential applications in medicinal chemistry and organic synthesis. The compound features a 2-aminoethyl substituent at the 3-position, enhancing its reactivity for further derivatization, while the 5,8-dimethoxy groups contribute to electronic modulation and solubility. Its dihydroquinolin-2-one core provides a versatile scaffold for the development of bioactive molecules, particularly in targeting enzyme inhibition or receptor modulation. The structural combination of electron-donating methoxy groups and an aminoethyl side chain makes this intermediate valuable for constructing complex heterocyclic systems. Its well-defined molecular architecture supports precise modifications for research in drug discovery and mechanistic studies.
3-(2-aminoethyl)-5,8-dimethoxy-1,2-dihydroquinolin-2-one structure
1017161-36-2 structure
Product Name:3-(2-aminoethyl)-5,8-dimethoxy-1,2-dihydroquinolin-2-one
CAS No:1017161-36-2
MF:C13H16N2O3
MW:248.277743339539
CID:6005629
PubChem ID:24265232
Update Time:2025-06-14

3-(2-aminoethyl)-5,8-dimethoxy-1,2-dihydroquinolin-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-(2-aminoethyl)-5,8-dimethoxy-1,2-dihydroquinolin-2-one
    • 2(1H)-Quinolinone, 3-(2-aminoethyl)-5,8-dimethoxy-
    • F2147-1816
    • 3-(2-aminoethyl)-5,8-dimethoxy-1H-quinolin-2-one
    • 1017161-36-2
    • 3-(2-aminoethyl)-5,8-dimethoxyquinolin-2(1H)-one
    • AKOS022199043
    • Inchi: 1S/C13H16N2O3/c1-17-10-3-4-11(18-2)12-9(10)7-8(5-6-14)13(16)15-12/h3-4,7H,5-6,14H2,1-2H3,(H,15,16)
    • InChI Key: DVWOTBZYQNGVBD-UHFFFAOYSA-N
    • SMILES: N1C2=C(C(OC)=CC=C2OC)C=C(CCN)C1=O

Computed Properties

  • Exact Mass: 248.11609238g/mol
  • Monoisotopic Mass: 248.11609238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 343
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 73.6Ų

Experimental Properties

  • Density: 1.186±0.06 g/cm3(Predicted)
  • Boiling Point: 490.8±45.0 °C(Predicted)
  • pka: 10.33±0.70(Predicted)

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Additional information on 3-(2-aminoethyl)-5,8-dimethoxy-1,2-dihydroquinolin-2-one

Comprehensive Overview of 3-(2-aminoethyl)-5,8-dimethoxy-1,2-dihydroquinolin-2-one (CAS No. 1017161-36-2)

3-(2-aminoethyl)-5,8-dimethoxy-1,2-dihydroquinolin-2-one (CAS No. 1017161-36-2) is a synthetic organic compound belonging to the dihydroquinolinone class. This molecule has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features, including a dihydroquinolin-2-one core and dimethoxy substitutions at positions 5 and 8. The presence of an aminoethyl side chain further enhances its potential as a versatile intermediate in drug discovery and development.

In recent years, researchers have explored the applications of 3-(2-aminoethyl)-5,8-dimethoxy-1,2-dihydroquinolin-2-one in the design of novel therapeutic agents. Its structural motifs are frequently associated with bioactive molecules targeting central nervous system (CNS) disorders, inflammatory pathways, and enzyme modulation. The compound's CAS No. 1017161-36-2 is often referenced in patent literature and academic studies, highlighting its relevance in modern medicinal chemistry.

One of the key advantages of 3-(2-aminoethyl)-5,8-dimethoxy-1,2-dihydroquinolin-2-one lies in its synthetic accessibility and adaptability for further derivatization. Chemists can modify the aminoethyl group or the dimethoxy substituents to fine-tune the compound's physicochemical properties, such as solubility, bioavailability, and binding affinity. This flexibility makes it a valuable scaffold for high-throughput screening and structure-activity relationship (SAR) studies.

The growing interest in dihydroquinolinone derivatives has been fueled by their potential in addressing unmet medical needs. For instance, recent studies have investigated analogs of 3-(2-aminoethyl)-5,8-dimethoxy-1,2-dihydroquinolin-2-one for their neuroprotective effects, particularly in conditions like Alzheimer's disease and Parkinson's disease. The compound's ability to interact with neurotransmitter receptors and oxidative stress pathways has positioned it as a promising candidate for further preclinical evaluation.

From a synthetic chemistry perspective, the preparation of 3-(2-aminoethyl)-5,8-dimethoxy-1,2-dihydroquinolin-2-one typically involves multi-step organic transformations, including cyclization, amination, and O-methylation reactions. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation have been employed to improve yield and purity. Researchers often rely on HPLC and NMR spectroscopy for characterization, ensuring the compound meets stringent quality standards.

In the context of green chemistry, efforts have been made to optimize the synthesis of 3-(2-aminoethyl)-5,8-dimethoxy-1,2-dihydroquinolin-2-one by minimizing hazardous reagents and reducing waste generation. Sustainable approaches, such as biocatalysis and flow chemistry, are being explored to align with global trends toward environmentally friendly pharmaceutical manufacturing.

The compound's CAS No. 1017161-36-2 is frequently searched in scientific databases, reflecting its importance in drug discovery pipelines. Common queries include "synthesis of 3-(2-aminoethyl)-5,8-dimethoxy-1,2-dihydroquinolin-2-one" and "biological activity of dihydroquinolinone derivatives," underscoring the demand for detailed technical information. Additionally, its potential role in personalized medicine and targeted therapy continues to drive academic and industrial research.

Future directions for 3-(2-aminoethyl)-5,8-dimethoxy-1,2-dihydroquinolin-2-one may include its integration into combinatorial chemistry libraries and AI-driven drug design platforms. As computational tools like molecular docking and quantitative structure-activity relationship (QSAR) models become more sophisticated, the compound's utility in virtual screening campaigns is expected to expand.

In summary, 3-(2-aminoethyl)-5,8-dimethoxy-1,2-dihydroquinolin-2-one (CAS No. 1017161-36-2) represents a compelling case study in the intersection of synthetic chemistry and biomedical research. Its structural elegance, coupled with its diverse applications, ensures its continued relevance in the quest for innovative therapeutics. Researchers and industry professionals alike will benefit from staying abreast of developments related to this multifaceted molecule.

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